molecular formula C10H13NO2 B166741 3,5-Xylyl methylcarbamate CAS No. 2655-14-3

3,5-Xylyl methylcarbamate

Cat. No. B166741
CAS RN: 2655-14-3
M. Wt: 179.22 g/mol
InChI Key: CVQODEWAPZVVBU-UHFFFAOYSA-N
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Description

3,5-Xylyl methylcarbamate, also known as XMC, is a carbamate ester. It has a role as a carbamate insecticide, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, and an agrochemical . It derives from a methylcarbamic acid and a 3,5-xylenol . It is a solid substance .


Molecular Structure Analysis

The molecular formula of 3,5-Xylyl methylcarbamate is C10H13NO2 . Its molecular weight is 179.22 . The exact mass is 179.22 .


Physical And Chemical Properties Analysis

3,5-Xylyl methylcarbamate is a solid substance . It has a density of 0.54 g/cm^3, a melting point of 99 °C, and a boiling point of 265.1ºC at 760mmHg . Its water solubility is 470 mg l^-1 at 20 °C . The vapor pressure is 6.8 x 10^-3 Pa at 25 °C .

Scientific Research Applications

Electrochemical Sensing

A molecularly imprinted electrochemical sensor for detecting 3,5-xylyl methylcarbamate (XMC) was developed using graphene and gold nanoparticles. This sensor exhibited excellent selectivity and was successfully applied in vegetable sample testing, showcasing potential for pesticide residue detection (Hu, 2015).

Analytical Method Development

Research has been conducted on the development of sensitive methods for detecting carbaryl pesticides, including compounds similar to 3,5-xylyl methylcarbamate, in various samples. Techniques like HPLC-MS/MS and differential pulse voltammetry have been employed for analyzing residues in rice, fruits, and water, contributing to food safety and environmental monitoring (Rahmani et al., 2018).

Environmental Biodegradation

Studies on Pseudomonas sp. strain C5pp provided insights into the degradation pathway of carbaryl, a compound related to 3,5-xylyl methylcarbamate. This research enhances our understanding of microbial processes involved in breaking down carbamate pesticides in the environment (Trivedi et al., 2016).

Residue Dynamics in Agriculture

Investigations into the dissipation dynamics and terminal residues of dimethacarb, which contains 3,5-xylyl methylcarbamate isomers, in rice have been crucial for assessing food safety and establishing maximum residue limits. These studies offer valuable data for regulatory and safety assessments in agricultural products (Tang et al., 2021).

Pharmaceutical Applications

Research into the creation of pharmaceutical cocrystals involving compounds like 3-iodo-2-propynyl-N-butylcarbamate, similar in function to 3,5-xylyl methylcarbamate, has shown potential in improving the handling and properties of pharmaceutical products. This underscores the broader application of carbamate compounds in the pharmaceutical industry (Baldrighi et al., 2013).

Safety And Hazards

3,5-Xylyl methylcarbamate is harmful if swallowed . It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored locked up and disposed of properly .

properties

IUPAC Name

(3,5-dimethylphenyl) N-methylcarbamate
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InChI

InChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)
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InChI Key

CVQODEWAPZVVBU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13NO2
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DSSTOX Substance ID

DTXSID7058042
Record name XMC
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Molecular Weight

179.22 g/mol
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Physical Description

Colorless solid; [HSDB], Solid
Record name 3,5-Xylyl methylcarbamate
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Record name 3,5-Dimethylphenyl methylcarbamate
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Solubility

Practically insoluble in water; soluble in most organic solvents including benzene, cyclohexanone, 3,5,5-trimethylcyclohex-2-enone., In water at 20 °C, 0.47 g/l. In acetone 5.74, benzene 2.04, ethanol 3.52, ethyl acetate 2.77 (all in g/l at 20 °C)., 0.47 mg/mL at 20 °C
Record name 3,5-XYLYL METHYLCARBAMATE
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Record name 3,5-Dimethylphenyl methylcarbamate
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Density

0.54
Record name 3,5-XYLYL METHYLCARBAMATE
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Vapor Pressure

0.00036 [mmHg]
Record name 3,5-Xylyl methylcarbamate
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Mechanism of Action

Carbamates are reversible inhibitors of cholinesterase. The reversal means that the use of blood cholinesterase activity measurements for diagnostic purposes in animals suspected to be suffering from carbamate poisoning can produce normal or near normal assay results which are likely to be misleading. /Carbamate insecticides/, Acute toxicosis is due to inhibition of acetylcholinesterase, just as with the organophosphates. The carbamate insecticides occupy both the anionic and esteratic sites of acetylcholinesterase, the esteratic site being carbamylated rather than phosphorylated with the organophosphates. Acetylcholinesterase is able to hydrolyze carbamate insecticides, although the rate of hydrolysis is not as fast for the natural substrate acetylcholine. Thus carbamate insecticides are reversible inhibitors of acetylcholinestrase. Toxicosis develops when the amount of pesticide in the body is so large that the rate of carbamylation of acetylcholinesterase exceeds the rate of hydrolysis of pesticide by the enzyme. Acetylcholine then accumulares in neuroeffector and synaptic regions, resulting in clinical signs similar to those of organophosphates. /Carbamate insecticides/, Insecticide with predominantly contact action. Cholinesterase inhibitor.
Record name 3,5-XYLYL METHYLCARBAMATE
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Product Name

3,5-Xylyl methylcarbamate

Color/Form

Colorless crystalline solid /Technical grade, 97% pure/

CAS RN

2655-14-3
Record name 3,5-Xylyl methylcarbamate
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Record name 3,5-XYLYL METHYLCARBAMATE
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Melting Point

99 °C
Record name 3,5-XYLYL METHYLCARBAMATE
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Record name 3,5-Dimethylphenyl methylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
511
Citations
H KAZANO, M ASAKAWA… - Applied Entomology and …, 1975 - jstage.jst.go.jp
The fate of 3, 5-xylyl methylcarbamate insecticide (MXC) in a model ecosystem was investigated using three types of tracers: 3, 5-dimethyl-14 C-, carbonyl-14 C-, and N-methyl-14 C-…
Number of citations: 18 www.jstage.jst.go.jp
J Kanazawa, AR Isensee… - Journal of agricultural and …, 1975 - ACS Publications
The distribution and metabolism of 14C-l-naph-thyl-labeled methylcarbamate (carbaryl) and 14C-N-methyl-labeled 3, 5-xylyl methylcarbamate (XMC) were studied in an aquatic model …
Number of citations: 28 pubs.acs.org
M Look - Journal of Agricultural and Food Chemistry, 1968 - ACS Publications
N-Acetyl-1-14C Zectran (I) was synthesized for the study of the metabolism of Zectran (4-dimethylamino-3, 5-xylyl methylcarbamate, Dow Chemical Co.) and its derivatives in insects …
Number of citations: 4 pubs.acs.org
EE Kenaga, AE Doty, JL Hardy - Journal of Economic …, 1962 - academic.oup.com
Zectran® is the Dow trademark for 4-dimethylawino-3, 5-xylyl methylcarbamate. It has a wide spectrum of insecticidal activity as shown by laboratory tests. Zectran exhibits residual …
Number of citations: 16 academic.oup.com
RP Marquardt, EN Luce - Journal of Agricultural and Food …, 1963 - ACS Publications
Procedures for the residue determinations of 4-dimethylamino-3, 5-xylyl methylcarbamate (" carbamate’’) and 4-dimethylamino-3, 5-xylenol (" xylenol") in peaches and undelinted …
Number of citations: 2 pubs.acs.org
RW Meikle - Bulletin of Environmental Contamination and …, 1973 - Springer
ZECTRAN| insecticide (4-dimethylamino-3, 5-xylyl methylcarbamate, mexacarbate) is a very effective, broadspectrum insecticide belonging to the methylcarbamate group of pesticides (…
Number of citations: 13 link.springer.com
AM Abdel-Wahab, JE Casida - Journal of Agricultural and Food …, 1967 - ACS Publications
Photodecomposition of 4-dimethylamino-3, 5-xylyl methylcarbamate (Zectran) and 4-dimethyl-amino-3-cresyl methylcarbamate (Matacil) de-posits on bean foliage involves extensive …
Number of citations: 68 pubs.acs.org
A CARBAMATES - Citeseer
The products of this invention are white or light colored 40 liquids or low-melting solids soluble in solvents such as alcohols, acetone and dimethylformamide and of low solubility in …
Number of citations: 2 citeseerx.ist.psu.edu
EJ Lorah, DD Hemphill - Journal of the Association of Official …, 1974 - academic.oup.com
Carbaryl (1-naphthyl methylcarbamate), Mesurol® (4-methylthio-3,5-xylyl methylcarbamate), promecarb (m-cym-5-yl methylcarbamate) , Zectran® (4-dimethylamino-3,5-xylyl …
Number of citations: 38 academic.oup.com
EA Williams, RW Meikle… - Journal of Agricultural and …, 1965 - ACS Publications
Carbamate Insecticides, Radiosynthesis of Carbon-14-Labeled 4-Dimethylamino-3,5-xylyl Methylcarbamate Page 1 CARBAMATE INSECTICIDES Radiosynthesis of Carbon-14-Labeled …
Number of citations: 7 pubs.acs.org

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